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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B8068895 Get Quote

In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is

paramount to achieving high-quality, high-resolution images. While Cy2-SE has been a

workhorse in conventional fluorescence microscopy, its performance in demanding super-

resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and

Photoactivated Localization Microscopy (PALM) is often surpassed by newer, more robust

dyes. This guide provides a comprehensive comparison of viable alternatives to Cy2-SE,

focusing on their performance in super-resolution applications, and includes detailed

experimental protocols to aid in their successful implementation.

Performance Comparison of Green-Emitting
Fluorophores for Super-Resolution Microscopy
The ideal fluorophore for localization-based super-resolution microscopy should exhibit high

photon yield, excellent photostability, and efficient photoswitching capabilities. The following

table summarizes the key performance metrics of Cy2 and its alternatives. Data has been

compiled from various sources to provide a comparative overview.
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STORM and
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microscopy.

DyLight 488 ~493 ~518

Not explicitly

quantified in

sources
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quantified in

sources

A bright and

photostable

alternative

suitable for

super-

resolution

techniques.

Experimental Protocols
Successful super-resolution imaging relies on meticulous sample preparation and optimized

imaging conditions. Below are detailed protocols for antibody conjugation and sample

preparation for dSTORM imaging using alternative green-emitting dyes.

Antibody Conjugation with NHS-Ester Dyes (e.g., ATTO
488 NHS-ester)
This protocol is a general guideline for labeling primary or secondary antibodies with amine-

reactive dyes.

Materials:

Antibody of interest (in an amine-free buffer like PBS)

NHS-ester functionalized dye (e.g., ATTO 488 NHS-ester)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

Storage buffer (e.g., PBS with 0.02% sodium azide and 1% BSA)
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Procedure:

Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a

concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it

must be dialyzed against PBS beforehand.

Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or

DMSO to a concentration of 1-10 mg/mL.

Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody

solution. The optimal ratio may need to be determined empirically.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle

stirring, protected from light.

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column or by dialysis against PBS.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at the dye's absorption maximum and at 280 nm.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add

glycerol to 50% and store at -20°C.

Sample Preparation and dSTORM Imaging
This protocol describes the immunofluorescent labeling of cellular targets for dSTORM

imaging.

Materials:

Cells grown on high-precision coverslips

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)
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Primary antibody

Labeled secondary antibody (e.g., Donkey anti-Mouse Alexa Fluor 488)

dSTORM imaging buffer

dSTORM Imaging Buffer (MEA-based for Alexa Fluor 488/ATTO 488):

Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)

GLOX solution (0.5 mg/mL glucose oxidase, 40 µg/mL catalase in Buffer A - 50 mM Tris-HCl

pH 8.0, 10 mM NaCl)

1 M MEA (Mercaptoethylamine) solution

Procedure:

Cell Fixation: Fix cells with 3-4% PFA in PBS for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for

1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with washing buffer (e.g., 0.1% BSA in PBS) for 5

minutes each.

Secondary Antibody Incubation: Incubate with the fluorophore-labeled secondary antibody

diluted in blocking buffer for 45-60 minutes at room temperature, protected from light.

Washing: Wash the cells extensively with washing buffer and then with PBS.
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Post-fixation (Optional but Recommended): Post-fix with 4% PFA for 10 minutes to ensure

stability of the antibody-antigen complexes.

Imaging: Immediately before imaging, replace the PBS with freshly prepared dSTORM

imaging buffer. For the MEA-based buffer, mix 620 µL of Buffer B with 7 µL of GLOX and 70

µL of 1M MEA.

Image Acquisition: Acquire a series of images (typically 10,000-100,000 frames) using a

super-resolution microscope equipped with the appropriate lasers and filters for the chosen

fluorophore.

Visualizing Key Processes
To better understand the underlying principles and workflows, the following diagrams have

been generated.
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Principle of dSTORM Photoswitching
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Experimental Workflow for dSTORM Immunofluorescence

Start:
Cells on Coverslip

Fixation
(e.g., 4% PFA)

Washing Steps

Permeabilization
(e.g., 0.1% Triton X-100)

Blocking
(e.g., 3% BSA)

Primary Antibody
Incubation

Washing Steps

Secondary Antibody
(Fluorophore-Conjugated)

Washing Steps

dSTORM Imaging
in Switching Buffer

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8068895?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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